Ethyl acrylate methyl methacrylate

Descripción general

Descripción

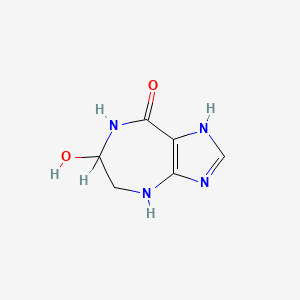

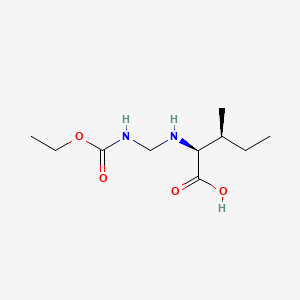

Ethyl acrylate methyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound polymer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: RELEASE_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Laser-Raman and Infra-red Spectroscopy : Poly(methyl methacrylate) and powdered poly(ethyl methacrylate) have been analyzed using laser-Raman and infra-red spectroscopy, aiding in the assignment of spectral data on a group-vibrational basis (Willis, Zichy, & Hendra, 1969).

Historical Development and Uses : Ethyl methacrylate was first commercialized through copolymerization with acrylates, leading to widespread applications in safety glass, structural materials, and high-quality paints and coatings (Slone, 2001).

Photooxidative Degradation Studies : Poly(methyl acrylate), poly(ethyl acrylate), poly(ethyl methacrylate), and others have been investigated for photooxidative stability under artificial solar light irradiation, contributing to understanding molecular and chemical changes during light treatment (Chiantore, Trossarelli, & Lazzari, 2000).

Radical Polymerization Research : Studies on radical polymerization of methyl and ethyl methacrylate have provided insights into polymer yield, kinetics, and the role of phase-transfer catalysts in polymer synthesis (Murugesan & Marimuthu, 2018).

Group Transfer Polymerization : Group transfer polymerization of methyl methacrylate and acrylates has been explored for producing monodisperse polymers with predetermined molecular weights (Yousi, 1988).

Modeling Free Radical Polymerization : Acrylates like methyl methacrylate have been modeled using quantum mechanical tools to understand the mechanistic behavior of their free radical polymerization reactions (Günaydin et al., 2005).

Graft Copolymerizations : Graft copolymerization of methyl acrylate, ethyl acrylate, and ethyl methacrylate on carboxy methyl cellulose has been studied, contributing to the understanding of graft polymer formation (Okieimen & Ogbeifun, 1996).

Polymer Blends and Photopolymerization : Phase separation in ternary mixtures of poly(ethyl acrylate) and poly(ethyl methacrylate) derivatives in methyl methacrylate monomer driven by photopolymerization has been investigated, revealing various emerging morphologies like tricontinuous structures (Shukutani et al., 2014).

Mecanismo De Acción

Target of Action

Ethyl acrylate methyl methacrylate polymer (EAMMP) is a synthetic acrylate polymer that is commonly used in the production of various materials due to its unique properties . The primary targets of EAMMP are the materials it is incorporated into, such as plastics, coatings, adhesives, and sealants . It interacts with these materials, enhancing their properties and performance.

Mode of Action

EAMMP is typically polymerized under free-radical conditions . The anionic polymerization of methyl methacrylate (MMA) is carried out using phosphazene base t-BuP4 and ethyl acetate (EA) as the catalyst and the initiator, respectively . This process results in the formation of the polymer structure .

Biochemical Pathways

The polymerization mechanism of MMA initiated by EA has been studied using gas chromatography (GC), size exclusion chromatography (SEC) measurements, and nuclear magnetic resonance (NMR) analyses .

Pharmacokinetics

Its physical and chemical properties, such as its hydrophobic nature and lower heat production during polymerization, influence its behavior and stability in different environments .

Result of Action

The polymerization of EAMMP results in a material with unique properties. For instance, it produces less heat during polymerization, has a lower modulus of elasticity, and has an overall softer texture compared to the more common PMMA . These properties make EAMMP suitable for various applications, including the production of plastics, coatings, adhesives, and sealants .

Action Environment

The action of EAMMP, particularly its polymerization process, can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the polymerization of MMA initiated by EA is typically carried out under free-radical conditions . Additionally, the properties of the resulting polymer can be influenced by the conditions under which it is synthesized and processed .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl acrylate methyl methacrylate polymer plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This polymer can interact with various enzymes, such as esterases and proteases, which can catalyze the hydrolysis of ester bonds within the polymer structure. These interactions can lead to the degradation of the polymer and the release of its monomeric components. Additionally, this compound polymer can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the polymer’s stability and functionality in biological systems .

Cellular Effects

This compound polymer has been shown to affect various types of cells and cellular processes. In particular, this polymer can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound polymer can activate stress response pathways in cells, leading to changes in the expression of genes involved in detoxification and repair processes. Additionally, this polymer can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound polymer involves several key processes. At the molecular level, this polymer can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in the inhibition or activation of enzyme activity, leading to changes in cellular function. For example, this compound polymer can inhibit the activity of certain proteases, preventing the degradation of specific proteins and altering cellular processes. Additionally, this polymer can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound polymer can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this polymer is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of specific enzymes or environmental factors. Long-term exposure to this compound polymer can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound polymer can vary with different dosages in animal models. At low doses, this polymer may have minimal effects on cellular function and overall health. At higher doses, this compound polymer can exhibit toxic or adverse effects, such as inflammation, tissue damage, and disruption of normal cellular processes. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses, highlighting the importance of dose-dependent studies in understanding the safety and efficacy of this polymer .

Metabolic Pathways

This compound polymer is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. For example, esterases can catalyze the hydrolysis of ester bonds within the polymer, leading to the release of ethyl acrylate and methyl methacrylate monomers. These monomers can then enter metabolic pathways, such as the citric acid cycle, where they are further metabolized to produce energy and other metabolic intermediates. The interaction of this compound polymer with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound polymer within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This polymer can be taken up by cells through endocytosis or passive diffusion, depending on its size and physicochemical properties. Once inside the cell, this compound polymer can interact with intracellular transporters and binding proteins, which can influence its localization and accumulation within specific cellular compartments. These interactions can affect the polymer’s activity and function within the cell .

Subcellular Localization

This compound polymer can exhibit specific subcellular localization patterns, which can influence its activity and function. The polymer may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications on the polymer can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound polymer can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLOZNCOBKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113547-51-6, 121917-49-5, 9010-88-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113547-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121917-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910592 | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-88-2, 107950-48-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl acrylate methyl methacrylate polymer chosen as a carrier for poorly soluble drugs like Nimodipine in these studies?

A: this compound polymer is an amorphous copolymer known for its ability to improve the dissolution rate of poorly soluble drugs. [, ] This is because it can form solid dispersions, where the drug is molecularly dispersed within the polymer matrix, increasing its surface area and promoting faster dissolution in aqueous media. [, ]

Q2: How does this compound polymer affect the dissolution rate of Nimodipine?

A: The research indicates that this compound polymer significantly improves the dissolution rate of Nimodipine compared to the pure drug substance. [] This improvement is attributed to several factors:

- Increased surface area: The formation of a solid dispersion through hot-melt extrusion leads to the drug being dispersed at a molecular level within the polymer matrix, significantly increasing its surface area available for dissolution. []

- Reduced particle size: Hot-melt extrusion can result in smaller drug particle sizes within the polymer matrix, further enhancing the dissolution rate. []

- Improved wettability: The hydrophilic nature of this compound polymer enhances the wettability of the hydrophobic Nimodipine, facilitating faster dissolution in aqueous environments. []

Q3: What evidence suggests molecular interactions between Nimodipine and this compound polymer in the solid dispersions?

A: Fourier-transform infrared spectroscopy (FT-IR) analysis of the solid dispersions revealed a weakening and shift in the N–H stretching vibration of the secondary amine groups of Nimodipine. [] This spectral change provides evidence of hydrogen bonding interactions between the drug and the this compound polymer, contributing to the formation of a stable solid dispersion. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)